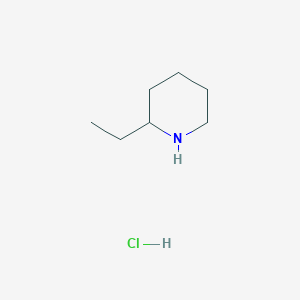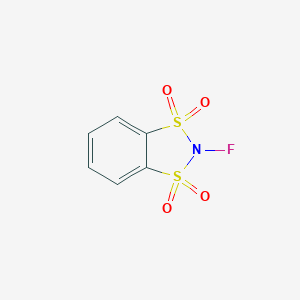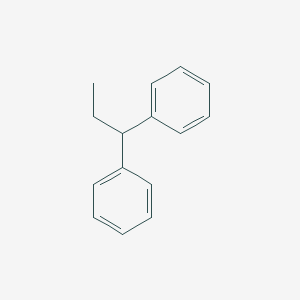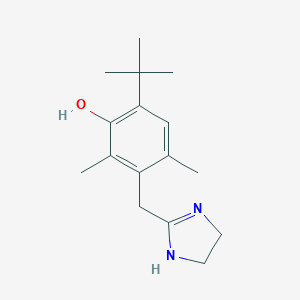
Oxymetazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxymetazoline, including isotopically labeled versions like [2H4]this compound and [14C]this compound, illustrates the compound's synthetic accessibility. Brugger et al. (2010) describe an efficient synthesis route, with the [2H4] variant synthesized from [2H4]ethylene diamine in one step with a 40% yield, and the [14C] version from potassium [14C]cyanide in two steps with an overall 67% yield (Brugger, Borges, Ren, & McNamara, 2010).
Molecular Structure Analysis
This compound's molecular structure is characterized by its ability to interact with α-adrenergic receptors due to its imidazoline ring, which is essential for its vasoconstrictive properties. The molecular structure facilitates interactions with specific biological targets, influencing its synthesis and degradation pathways. For example, its metabolic bioactivation to reactive metabolites has been evidenced through the identification of various metabolites, indicating a complex interplay of structural elements with metabolic enzymes (Mahajan et al., 2011).
Chemical Reactions and Properties
This compound undergoes specific chemical reactions, reflecting its reactive nature. Leader, Halket, and Finch (2004) identified oxidation degradants of this compound, isolating this compound N-oxide and hydroxyamine, which highlights the compound's susceptibility to oxidative degradation (Leader, Halket, & Finch, 2004). This aspect is crucial for understanding its stability and storage conditions.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are integral to its handling and formulation. While specific studies focused on these properties were not identified in this search, these attributes can be inferred from its synthesis and degradation pathways, which suggest moderate stability under standard conditions.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity, functional groups, and interaction with various substrates, play a pivotal role in its applications in chemical synthesis and analysis. For instance, the electrochemical behavior of this compound on modified electrodes indicates its potential for detailed analytical applications, showcasing its diverse chemical utility (Munir et al., 2019).
Applications De Recherche Scientifique
Décongestionnant nasal
L'oxymetazoline est couramment utilisée comme décongestionnant nasal topique . Elle procure un soulagement à court terme de la congestion nasale provoquée par des affections telles que le rhume, la sinusite et les allergies . Elle agit en réduisant le gonflement des tissus nasaux, ce qui peut contribuer à soulager l'obstruction nasale et à améliorer la respiration .
Utilisation pédiatrique périopératoire
Chez les enfants, l'this compound est utilisée pour diverses affections en salle d'opération . Étant donné ses propriétés vasoconstrictrices, elle peut avoir des effets indésirables cardiovasculaires lorsqu'elle est absorbée par voie systémique . Elle est utilisée à court terme et hors AMM pour les jeunes enfants dans des scénarios cliniques particuliers où le bénéfice potentiel peut l'emporter sur les risques . Ces scénarios comprennent les saignements actifs, la détresse respiratoire aiguë due à une obstruction nasale, la sinusite aiguë compliquée, l'amélioration de la visualisation chirurgicale, la décongestion nasale pour l'examen par endoscope, entre autres .
Traitement de la rosacée
L'this compound s'est avérée efficace dans le traitement de la rosacée . Une méta-analyse a montré que le taux de réussite du traitement de la rosacée par l'this compound est significativement plus élevé que celui du véhicule . Cependant, l'incidence des événements indésirables émergents du traitement (EIT) après un traitement par l'this compound est significativement plus élevée que celle du véhicule
Mécanisme D'action
Target of Action
Oxymetazoline is a potent, direct-acting alpha (α)-adrenergic agonist with affinity to both α1- and α2-adrenoceptors . These adrenoceptors are primarily located in the nasal mucosal blood vessels . The α1A-adrenoceptor is particularly significant in the action of this compound .
Mode of Action
This compound works by stimulating the α-adrenergic receptors in the nasal mucosal blood vessels, leading to local vasoconstriction and decongestion . This interaction reduces blood flow to the nasal mucosa, relieving nasal congestion . It also decreases erythema through direct vasoconstriction when used topically .
Biochemical Pathways
This compound’s action on α-adrenergic receptors triggers a series of biochemical reactions that lead to vasoconstriction. This process involves the inhibition of adenylate cyclase activity, decreasing the production of cyclic adenosine monophosphate (cAMP), ultimately leading to smooth muscle contraction and vasoconstriction .
Pharmacokinetics
This compound is typically administered topically, and its effects begin within minutes and last for up to six hours . It is metabolized in the liver and eliminated through the urine . The onset of action generally appears within a few minutes, and its effects might last ranging from a few minutes to many hours .
Result of Action
The primary result of this compound’s action is the relief of nasal congestion due to conditions such as the common cold, hay fever, and upper respiratory allergies . It achieves this by causing vasoconstriction of dilated arterioles and reducing blood flow, thereby relieving congestion . At the cellular level, this compound has been shown to inhibit pro-inflammatory reactions such as the respiratory burst and the 5-lipoxygenase pathway .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s vasoconstrictive action can be affected by the physiological state of the nasal mucosa at the time of administration . Prolonged or frequent use of this compound can lead to a condition called rebound congestion, where nasal symptoms get worse after stopping medication .
Safety and Hazards
Oxymetazoline may cause serious side effects such as ongoing or worsening symptoms, severe burning or stinging in the nose after using the nasal spray, chest pain, fast or uneven heart rate, severe headache, buzzing in the ears, anxiety, confusion, or feeling short of breath . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
Oxymetazoline is used in the pediatric population for a variety of conditions in the operating room setting . Given its vasoconstrictive properties, it can have cardiovascular adverse effects when systemically absorbed . There have been several reports of cardiac and respiratory complications related to the use of this compound in the pediatric population . Further studies are needed to understand the systemic absorption and effects in children in both nonsurgical and surgical nasal use of this compound .
Analyse Biochimique
Biochemical Properties
Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . By stimulating these adrenergic receptors, this compound causes vasoconstriction of dilated arterioles and reduces blood flow .
Cellular Effects
This compound exhibits sympathomimetic activity and specifically stimulates the α-adrenergic receptors of the sympathetic system . When administered topically to the nose, it causes vasoconstriction of the expanded arterioles of the nasal mucosa and a concurrent reduction in blood flow .
Molecular Mechanism
This compound works by binding to and activating α1 adrenergic receptors and α2 adrenergic receptors . The activation of these receptors leads to vasoconstriction, reducing blood flow and relieving nasal congestion .
Temporal Effects in Laboratory Settings
Effects on α-receptors from systemically absorbed this compound hydrochloride may persist for up to 7 hours after a single dose . The elimination half-life in people is 5–8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .
Metabolic Pathways
This compound is metabolized in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation . The metabolites are then eliminated through the urine .
Transport and Distribution
This compound is readily absorbed orally . It’s believed that the predominant route of elimination at clinically relevant concentrations of this compound is renal excretion .
Propriétés
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIFABBXFUGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040691 | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia. | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from benzene | |
CAS RN |
1491-59-4 | |
| Record name | Oxymetazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymetazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxymetazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181-183 °C, 182 °C | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of oxymetazoline?
A1: this compound primarily acts as an α-adrenoceptor agonist. [, , , , , ] It exhibits a higher affinity for α1A-adrenoceptors but is significantly more potent at α2B-adrenoceptors. [] This interaction leads to vasoconstriction, particularly in the blood vessels of the nasal mucosa. [, , , , ]
Q2: How does the interaction with α-adrenoceptors lead to its decongestant effects?
A2: By activating α-adrenoceptors on vascular smooth muscle cells, this compound causes vasoconstriction. [, , , , ] This reduces blood flow to the nasal mucosa, decreasing swelling and congestion, and improving nasal airway patency. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H24N2O. It has a molecular weight of 260.38 g/mol. []
Q4: Is there any spectroscopic data available characterizing this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, one study used nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of an this compound glutathione conjugate. [] This technique was crucial in identifying a specific type of reactive metabolite formed during this compound metabolism. []
Q5: How does the structure of this compound relate to its α-adrenoceptor activity?
A6: Specific structural features of this compound contribute to its affinity and potency at different α-adrenoceptor subtypes. [] For instance, its imidazoline ring plays a crucial role in binding to these receptors. [, ] Modifications to this ring or other parts of the molecule could alter its pharmacological profile. []
Q6: Has research explored any structural modifications to this compound?
A7: While the provided research papers do not explicitly detail specific structural modifications of this compound, one study investigates the metabolism of this compound, identifying various metabolites resulting from processes like hydroxylation and oxidative dehydrogenation. [] These metabolic transformations provide insights into potential structural modifications that could be further explored for SAR studies.
Q7: What is known about the stability of this compound in aqueous solutions?
A8: Research indicates that this compound hydrochloride undergoes hydrolysis in aqueous solutions. [] The rate of hydrolysis varies depending on factors like pH and temperature. [] This information is crucial for developing stable formulations of this compound for various applications.
Q8: Are there any formulation strategies to enhance the stability or delivery of this compound?
A9: One study investigated the effect of micronized cellulose powder on the efficacy of topical this compound in treating allergic rhinitis. [] The results suggest that hydroxypropylmethylcellulose (HPMC) enhances the decongestant effects of this compound, possibly by improving its mucoadhesion and residence time on the nasal mucosa. [] This highlights the potential of utilizing excipients to improve the delivery and efficacy of this compound formulations.
Q9: What is the typical route of administration for this compound, and how does it affect its pharmacokinetic profile?
A10: this compound is most commonly administered topically, either as a nasal spray or eye drops. [, , , , , , , , , , , ] This route allows for direct delivery to the target tissues (nasal mucosa or conjunctiva), minimizing systemic absorption and potential side effects. [, , , , ]
Q10: How do the pharmacokinetic properties of this compound compare to those of other α-adrenoceptor agonists used for similar indications?
A13: One study compared the pharmacokinetic profile of intranasally administered this compound and tetracaine, both individually and in combination. [] This research highlights the importance of understanding the pharmacokinetic interactions between drugs co-administered for local anesthesia and decongestion in clinical settings.
Q11: What in vitro models have been used to investigate the effects of this compound?
A14: In vitro studies have utilized cultured human nasal epithelial cells to assess the effects of this compound on ciliary beat frequency (CBF). [] These studies provide insights into the potential impact of this compound on mucociliary clearance, an essential mechanism for nasal defense. []
Q12: What animal models have been used to study this compound?
A15: Animal models, such as rabbits and rats, have been employed to investigate the effects of this compound on various physiological parameters. [, , , , , ] For instance, rabbits have been used to assess the impact of this compound on nasal and sinus mucosal blood flow using laser-Doppler flowmetry. [] These studies provide valuable information regarding the local effects of this compound on vascular tone in vivo.
Q13: What clinical trials have been conducted to assess the efficacy and safety of this compound?
A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in various clinical settings. [, , , , , , , , , , ] These trials have investigated its use in conditions such as allergic rhinitis, nasal polyposis, and rosacea. [, , , , , , , , , , ] Results from these trials have demonstrated the efficacy of this compound in reducing nasal congestion, improving nasal airflow, and decreasing facial erythema. [, , , , , , , , , , ]
Q14: What are the potential adverse effects of this compound?
A17: While generally safe when used as directed, this compound can cause adverse effects, particularly with prolonged or excessive use. [, , , , ] These may include rebound congestion, nasal dryness, stinging, and irritation. [, , , , ] Systemic side effects, such as headache, dizziness, and insomnia, are rare but have been reported. [, , , , ]
Q15: Are there any concerns regarding the long-term safety of this compound use?
A18: One study investigated the long-term effects of this compound nasal spray on the nasal mucosa of healthy volunteers. [] The results suggest that prolonged use of this compound containing benzalkonium chloride as a preservative could potentially have adverse effects on the nasal mucosa, including increased nasal stuffiness and mucosal swelling. [] This highlights the importance of considering both the active ingredient and excipients when evaluating the long-term safety of nasal decongestant sprays.
Q16: Is there a risk of developing tolerance or dependence with prolonged this compound use?
A20: Yes, prolonged or excessive use of this compound can lead to tolerance and rebound congestion, a condition known as rhinitis medicamentosa. [, , , ] This occurs when the nasal blood vessels become less responsive to the constricting effects of this compound, leading to a vicious cycle of increasing congestion and medication use. [, , , ]
Q17: What is known about the biocompatibility of this compound?
A21: While this compound is generally well-tolerated when applied topically, some studies suggest potential for local irritation and toxicity with prolonged use. [, , ] One study found that this compound could inhibit ciliary beat frequency in cultured human nasal epithelial cells, indicating a potential for disrupting normal nasal mucosal function. []
Q18: What are some alternatives to this compound for treating nasal congestion?
A22: Alternatives to this compound for treating nasal congestion include other decongestants like phenylephrine and pseudoephedrine, as well as intranasal corticosteroids. [, , ] The choice of treatment depends on the underlying cause of congestion, individual patient factors, and potential side effects. [, , ]
Q19: How does the efficacy of this compound compare to that of other decongestants?
A23: Several studies have compared the efficacy of this compound to other decongestants, such as ephedrine. [, , ] While the specific findings may vary depending on the study design and patient population, this compound is generally considered to be a potent and effective decongestant. [, , ]
Q20: How long has this compound been used clinically?
A24: this compound has been used clinically for over 40 years as a nonprescription nasal decongestant. [] Its long history of use highlights its effectiveness and generally favorable safety profile. []
Q21: Beyond its traditional use as a nasal decongestant, are there any other potential applications for this compound being explored?
A25: Research is exploring the potential use of this compound for other indications, such as fecal incontinence and aesthetic applications. [, ] For instance, one study investigated the effects of topical this compound gel on fecal incontinence in patients with spinal cord injury, demonstrating a potential benefit. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



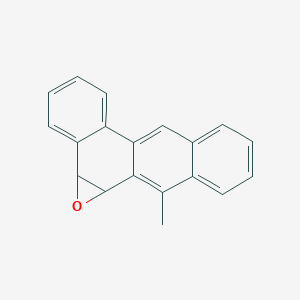

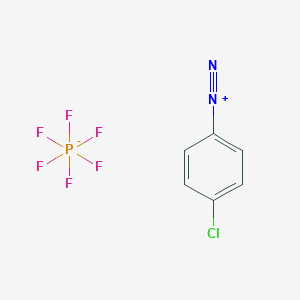
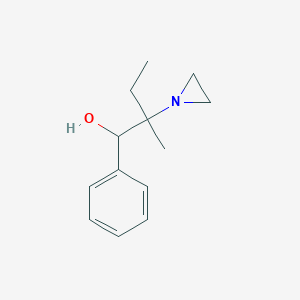

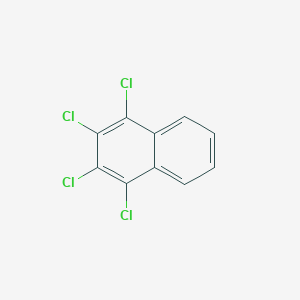
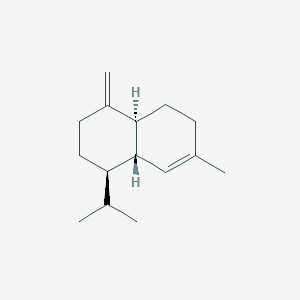
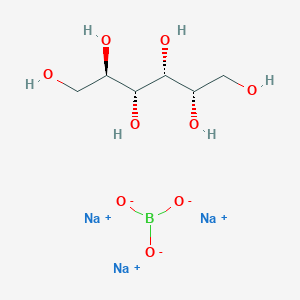

![[2-(3,6-dihydro-4-methyl-1(2H)-pyridyl)ethyl]guanidinium sulphate](/img/structure/B75314.png)
